molecular formula C18H17NO4S B3910251 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime

7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime

Cat. No. B3910251
M. Wt: 343.4 g/mol
InChI Key: SORKCPAOOWKZRJ-CYVLTUHYSA-N
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Description

7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime, also known as MBOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MBOB belongs to the class of coumarin derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime is not fully understood, but it has been suggested that it may act through various pathways. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been reported to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. Furthermore, 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has also been found to have low toxicity and is considered safe for use in laboratory experiments. However, there are some limitations to the use of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime in lab experiments. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has not been extensively studied in vivo, and more research is needed to understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been shown to have a neuroprotective effect and may be useful in the treatment of Alzheimer's and Parkinson's. Another potential application is in the development of new antibiotics. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been found to have antimicrobial properties and may be useful in the treatment of bacterial infections. Additionally, more research is needed to understand the mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime and its potential therapeutic applications in other fields of research.
Conclusion:
In conclusion, 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime involves the reaction of 7-methoxy-2,3-dihydro-4H-chromen-4-one with 2-(methylthio)benzoyl chloride. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities, and may be useful in the treatment of neurodegenerative diseases and bacterial infections. However, more research is needed to understand the mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime and its potential therapeutic applications in other fields of research.

Scientific Research Applications

7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has also been reported to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.

properties

IUPAC Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-21-12-7-8-13-15(9-10-22-16(13)11-12)19-23-18(20)14-5-3-4-6-17(14)24-2/h3-8,11H,9-10H2,1-2H3/b19-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORKCPAOOWKZRJ-CYVLTUHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3SC)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=CC=C3SC)/CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[(4Z)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)[2-(methylsulfanyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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